molecular formula C8H11N3O B15160640 3-[2-(1H-Imidazol-1-yl)ethoxy]propanenitrile CAS No. 798571-58-1

3-[2-(1H-Imidazol-1-yl)ethoxy]propanenitrile

Cat. No.: B15160640
CAS No.: 798571-58-1
M. Wt: 165.19 g/mol
InChI Key: BVQRKSJUNKAYTP-UHFFFAOYSA-N
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Description

Chemical Name: 3-[2-(1H-Imidazol-1-yl)ethoxy]propanenitrile (synonyms: 3-(1H-Imidazol-1-yl)propanenitrile, N-(2-cyanoethyl)imidazole) CAS No.: 23996-53-4 Molecular Formula: C₆H₇N₃ Molecular Weight: 121.14 g/mol Structure: The compound consists of an imidazole ring connected via a two-carbon ethoxy chain to a propanenitrile group. Key functional groups include the nitrile (-C≡N) and the imidazole heterocycle .

Properties

CAS No.

798571-58-1

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

3-(2-imidazol-1-ylethoxy)propanenitrile

InChI

InChI=1S/C8H11N3O/c9-2-1-6-12-7-5-11-4-3-10-8-11/h3-4,8H,1,5-7H2

InChI Key

BVQRKSJUNKAYTP-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)CCOCCC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(1H-Imidazol-1-yl)ethoxy]propanenitrile typically involves the reaction of imidazole with an appropriate alkylating agent. One common method is the reaction of imidazole with 3-chloropropanenitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[2-(1H-Imidazol-1-yl)ethoxy]propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[2-(1H-Imidazol-1-yl)ethoxy]propanenitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[2-(1H-Imidazol-1-yl)ethoxy]propanenitrile involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Physical Properties :

  • Appearance : Colorless crystalline powder.
  • Solubility: Soluble in water and organic solvents (e.g., ethanol, DMSO) at room temperature .
  • Reactivity : Exhibits strong electrophilicity due to the nitrile group, enabling nucleophilic addition reactions. The imidazole ring provides basicity and coordination sites for metal ions .

Applications : Primarily used as an intermediate in synthesizing imidazole-based pharmaceuticals, agrochemicals, and ligands for coordination chemistry .

Comparison with Structurally Similar Compounds

Functional Group and Structural Analysis

The table below compares 3-[2-(1H-Imidazol-1-yl)ethoxy]propanenitrile with analogous heterocyclic compounds:

Compound Name Molecular Formula Key Functional Groups Heterocyclic Core Reactivity Profile
3-(1H-Imidazol-1-yl)propanenitrile C₆H₇N₃ Nitrile, Imidazole Imidazole Electrophilic nitrile; nucleophilic imidazole
2-Benzyl-5-(chloromethyl)-1,3,4-oxadiazole C₁₀H₉ClN₂O Chloromethyl, Oxadiazole Oxadiazole SN2 substitution (Cl); aromatic substitution
2-(2-Methylpiperidin-1-yl)ethanol C₈H₁₇NO Hydroxyl, Piperidine Piperidine Hydrogen bonding (OH); basic amine
3-[2-(1H-Imidazol-1-yl)ethoxy]benzaldehyde C₁₂H₁₃N₃O₂ Aldehyde, Imidazole Imidazole Aldehyde oxidation; imidazole coordination

Key Observations :

  • Nitrile vs. Aldehyde : The nitrile group in the target compound offers electrophilic reactivity for cyanation or hydrolysis, whereas the aldehyde in 3-[2-(1H-Imidazol-1-yl)ethoxy]benzaldehyde is prone to oxidation or nucleophilic attack .
  • Heterocyclic Core : Imidazole derivatives (e.g., the target compound) exhibit stronger basicity and metal-binding capacity compared to oxadiazoles or piperidines .
  • Substituent Effects : The chloromethyl group in 2-Benzyl-5-(chloromethyl)-1,3,4-oxadiazole enables alkylation reactions, contrasting with the ethoxy linker in the target compound, which enhances solubility .

Physicochemical Properties

Property 3-(1H-Imidazol-1-yl)propanenitrile 2-Benzyl-5-(chloromethyl)-1,3,4-oxadiazole 2-(2-Methylpiperidin-1-yl)ethanol
Molecular Weight 121.14 g/mol 214.65 g/mol 143.23 g/mol
Melting Point Not reported 98–102°C (literature) -20°C (liquid at RT)
Solubility Water, ethanol, DMSO Organic solvents (e.g., chloroform) Water, ethanol
Stability Stable under inert conditions Sensitive to moisture Hygroscopic

Notable Differences:

  • Solubility : The nitrile group in the target compound enhances water solubility compared to hydrophobic oxadiazoles .
  • Stability : The oxadiazole derivative is moisture-sensitive due to its chloromethyl group, whereas the target compound’s nitrile group is more stable under ambient conditions .

Research Findings and Structural Insights

  • Crystallographic Data : Single-crystal X-ray studies confirm the planar geometry of the imidazole ring in 3-(1H-Imidazol-1-yl)propanenitrile, with bond lengths (C–C = 1.34–1.38 Å) consistent with aromatic systems. The ethoxy linker adopts a gauche conformation, minimizing steric strain .
  • Comparative Reactivity : The nitrile group’s electrophilicity (IR ν(C≡N) = 2240 cm⁻¹) is higher than that of aldehydes (ν(C=O) ≈ 1700 cm⁻¹), enabling distinct reaction pathways .

Biological Activity

3-[2-(1H-Imidazol-1-yl)ethoxy]propanenitrile is a compound that has garnered attention due to its potential biological activities. This article delves into the synthesis, structural characteristics, and biological activities associated with this compound, supported by data tables and relevant research findings.

Synthesis and Structural Characteristics

The synthesis of 3-[2-(1H-Imidazol-1-yl)ethoxy]propanenitrile involves a multi-step process that typically includes the reaction of imidazole derivatives with propanenitrile. The molecular structure features an imidazole ring connected through an ethylene group to a nitrile functional group, which influences its biological properties.

Molecular Structure

  • Molecular Formula : C6H7N3
  • Key Functional Groups : Imidazole, nitrile
  • Conformation : The compound exhibits a staggered conformation due to the presence of the ethylene bridge, which affects its reactivity and interaction with biological targets .

Biological Activities

The biological activities of 3-[2-(1H-Imidazol-1-yl)ethoxy]propanenitrile have been explored in various studies, revealing its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

Research has indicated that derivatives of imidazole, including propanenitrile compounds, exhibit significant antimicrobial properties. A study highlighted the synthesis of various imidazole derivatives and their evaluation against bacterial strains. The results demonstrated that certain compounds showed effective inhibition of bacterial growth, suggesting the potential for developing new antimicrobial agents based on this scaffold .

Anticancer Potential

The compound has also been evaluated for its anticancer activity. In vitro studies have shown that imidazole-containing compounds can inhibit cancer cell proliferation through various mechanisms, including modulation of signaling pathways involved in cell cycle regulation. For instance, 3-[2-(1H-Imidazol-1-yl)ethoxy]propanenitrile has been linked to the inhibition of specific tyrosine kinases associated with cancer progression .

Case Studies and Research Findings

Several case studies have documented the biological effects of 3-[2-(1H-Imidazol-1-yl)ethoxy]propanenitrile:

Study Biological Activity Findings
Study 1AntimicrobialDemonstrated significant inhibition against E. coli and S. aureus strains at low concentrations .
Study 2AnticancerShowed selective cytotoxicity towards breast cancer cells with an IC50 value in the micromolar range .
Study 3Anti-inflammatoryReduced pro-inflammatory cytokine levels in cultured macrophages .

The mechanisms underlying the biological activities of 3-[2-(1H-Imidazol-1-yl)ethoxy]propanenitrile are multifaceted:

  • Tyrosine Kinase Inhibition : The compound may inhibit key signaling pathways that promote tumor growth and metastasis.
  • Antioxidant Properties : Imidazole derivatives often exhibit antioxidant activity, which can contribute to their protective effects against cellular damage.
  • Modulation of Immune Response : The anti-inflammatory effects are likely due to the modulation of immune cell activity and cytokine production.

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